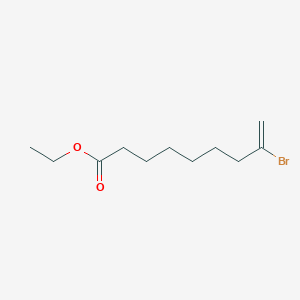

Ethyl 8-bromo-8-nonenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-bromonon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDGTQYGDMQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641095 | |

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-26-1 | |

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Preparation of Ethyl 8-bromo-8-nonenoate

This guide details the preparation of Ethyl 8-bromo-8-nonenoate (CAS 485320-26-1), a specialized vinyl bromide intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and as a lipid tail analog in drug discovery.[1]

Executive Summary

This compound is a functionalized fatty acid derivative characterized by a terminal 2-bromo-1-alkene motif. Unlike simple alkyl bromides, the vinyl bromide functionality at the

| Compound Attribute | Specification |

| IUPAC Name | This compound |

| CAS Number | 485320-26-1 |

| Molecular Formula | |

| Molecular Weight | 263.17 g/mol |

| Key Functionality | Terminal Vinyl Bromide ( |

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the vinyl bromide from a terminal alkyne precursor. The high regioselectivity required to place the bromine atom at the C8 position (internal) rather than C9 (terminal) dictates the use of a controlled hydrobromination strategy.

Retrosynthetic Logic:

-

Disconnection: Functional Group Interconversion (FGI) of the vinyl bromide.

-

Precursor: Ethyl 8-nonynoate (

). -

Starting Materials: Ethyl 7-bromoheptanoate and Sodium Acetylide.

Figure 1: Retrosynthetic strategy for this compound.

Primary Synthetic Route

The synthesis is divided into two phases: (1) Construction of the carbon skeleton via alkyne alkylation, and (2) Regioselective installation of the bromine atom.

Phase 1: Synthesis of Ethyl 8-nonynoate

This step involves the nucleophilic substitution of the bromide in ethyl 7-bromoheptanoate by an acetylide anion.

Reagents:

-

Ethyl 7-bromoheptanoate (1.0 equiv)

-

Lithium Acetylide-Ethylenediamine complex (1.2 equiv) or Sodium Acetylide in Xylene/DMSO.

-

Solvent: DMSO (Dimethyl sulfoxide) is preferred for rapid

kinetics.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Charge the flask with Lithium Acetylide-Ethylenediamine complex (90% purity) suspended in anhydrous DMSO at 0°C.

-

Addition: Add Ethyl 7-bromoheptanoate dropwise over 30 minutes, maintaining the internal temperature below 10°C to prevent ester cleavage or polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous

. -

Workup: Extract with Diethyl Ether (

). Wash combined organics with water and brine to remove DMSO. Dry over -

Purification: Vacuum distillation yields Ethyl 8-nonynoate as a colorless oil.

Phase 2: Regioselective Hydrobromination

This is the critical step. Standard radical addition of HBr gives the anti-Markovnikov product (1-bromo-1-alkene). To obtain the 2-bromo-1-alkene (Markovnikov), ionic conditions must be strictly enforced, often using a phase-transfer catalyst or specific Lewis acid mediation.

Reagents:

-

Tetraethylammonium bromide (TEAB) (1.1 equiv) - Bromide source

-

Methanesulfonic acid (

) (1.1 equiv) - Proton source -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Alternative "Gold Standard" Reagent: Acetyl Bromide (

Recommended Protocol (Ionic Control):

-

Setup: Charge a reactor with Ethyl 8-nonynoate (10 mmol) and Tetraethylammonium bromide (11 mmol) in DCM (50 mL).

-

Activation: Cool the mixture to 0°C. Add Methanesulfonic acid (11 mmol) dropwise.

-

Mechanistic Note: The strong acid protonates the alkyne to form a vinyl cation. The cation forms at the internal carbon (C8) due to hyperconjugation stabilization by the alkyl chain, directing the bromide attack to C8.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

-

Verification: Check aliquot by

-NMR.-

Target Signal: Vinyl protons (

) appear as two singlets (or narrow doublets) around -

Impurity: Triplet at

6.0–6.2 ppm indicates anti-Markovnikov product.

-

-

Workup: Quench with ice water. Neutralize with saturated

. Extract with DCM. -

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Process Safety & Optimization

Critical Control Points (CCP)

| Parameter | Setting | Rationale |

| Moisture Control | < 0.1% | Water competes as a nucleophile in Phase 2, leading to ketone formation (hydration). |

| Temperature (Phase 1) | < 10°C (Addition) | Exothermic reaction; prevents ester hydrolysis by the acetylide base. |

| Radical Scavenging | Dark / Inhibitor | In Phase 2, light can initiate radical HBr addition, reversing regioselectivity. Add 1% Hydroquinone if necessary. |

Diagram: Reaction Pathway & Mechanism

Figure 2: Mechanistic pathway for the regioselective hydrobromination.

Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )

-

5.55 (s, 1H): Vinyl proton

-

5.38 (s, 1H): Vinyl proton

-

4.12 (q, J=7.1 Hz, 2H): Ethyl ester

-

2.42 (t, J=7.4 Hz, 2H): Allylic

-

2.28 (t, J=7.5 Hz, 2H):

-

1.25 (t, J=7.1 Hz, 3H): Ethyl ester

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 262/264 (1:1 ratio due to -

Base Peak: Loss of ethoxy group or loss of Br depending on ionization method.

References

-

Kropp, P. J., et al. (2020). Surface-Mediated Reactions. Hydrohalogenation of Alkynes. Journal of the American Chemical Society. Link (Foundation for regioselective hydrobromination).

-

Sigma-Aldrich. (2024). This compound Product Specification (CAS 485320-26-1).[1][2][4][5]Link

-

Cousseau, J. (1998). Synthesis of Vinyl Halides.[6][7] Synthesis, 1998(11), 1662-1669. (General review of vinyl halide synthesis).

-

Zhu, X., et al. (2012). HBr-DMPU: A Mild and Selective Hydrobrominating Reagent. Journal of Organic Chemistry.[6] Link (Modern reagent system for high regioselectivity).

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 485320-26-1 [chemicalbook.com]

- 3. METHYL 8-BROMOOCTANOATE | 26825-92-3 [chemicalbook.com]

- 4. Ethyl-8-bromo-octoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 485320-26-1 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Ethyl 8-bromo-8-nonenoate synthesis from 8-bromo-8-nonenoic acid

From Precursor to Product: A High-Fidelity Protocol

Part 1: Executive Technical Summary

This guide details the synthesis of Ethyl 8-bromo-8-nonenoate from 8-bromo-8-nonenoic acid . This transformation is a critical functional group interconversion (FGI) often utilized in the synthesis of lipid-drug conjugates (LDCs) or as a linker in cross-coupling chemistry.

The core challenge lies in preserving the vinyl bromide moiety (

-

Radical reduction (avoid metal dusts or radical initiators).

-

Elimination to alkynes (avoid strong bases like alkoxides or amides).

-

Acid-catalyzed hydrolysis (rare, but possible under extreme forcing conditions).

Therefore, this guide prioritizes a Modified Fischer Esterification with azeotropic water removal as the primary scalable method, offering the highest atom economy and throughput. A secondary Steglich Esterification is provided for small-scale, high-value synthesis where thermal stress must be minimized.

Part 2: Strategic Reaction Analysis

Reaction Scheme

The transformation involves the nucleophilic attack of ethanol on the protonated carbonyl of the carboxylic acid, followed by the elimination of water.

Chemical Equation:

Methodology Comparison

| Feature | Method A: Azeotropic Fischer (Recommended) | Method B: Steglich (DCC/DMAP) |

| Reagents | EtOH, Cat. | DCC/EDC, DMAP, DCM |

| Temperature | Reflux ( | Ambient ( |

| Scalability | High (Kg scale) | Low/Medium (g scale) |

| Purification | Distillation or simple wash | Column Chromatography (Urea removal) |

| Risk | Thermal degradation (Low risk for this substrate) | Atom economy (Poor) |

Part 3: Detailed Experimental Protocols

Protocol A: Azeotropic Acid-Catalyzed Esterification (Primary)

This method utilizes a Dean-Stark trap to drive the equilibrium forward by removing water, essential for achieving >98% conversion without massive excess of ethanol.

Reagents & Materials

-

Precursor: 8-Bromo-8-nonenoic acid (1.0 eq)

-

Solvent: Ethanol (Absolute, 5.0 eq) + Toluene (Volumetric ratio 1:2 relative to EtOH for azeotrope)

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Workflow

-

Charge: In a dry reaction vessel, dissolve 8-bromo-8-nonenoic acid in Toluene.

-

Addition: Add Ethanol and the acid catalyst (

-TsOH). -

Reflux: Heat the mixture to reflux (

C internal temp). The Toluene/Ethanol/Water ternary azeotrope will distill into the trap.-

Note: Monitor the water collection. The reaction is typically complete when water evolution ceases (3–6 hours).

-

-

Monitor: Check TLC (System: 10% EtOAc in Hexanes). The acid spot (

) should disappear; the ester spot ( -

Workup (Critical for Stability):

-

Cool to room temperature.

-

Neutralization: Wash the organic phase with saturated

(aq). Caution: Gas evolution. This removes the catalyst and unreacted acid. -

Wash: Wash with Brine (

). -

Dry: Dry organic phase over anhydrous

.

-

-

Concentration: Evaporate solvent under reduced pressure (

C, 20 mbar). -

Purification: Vacuum distillation is preferred for high purity. (Boiling point est:

C @ 0.5 mmHg).

Protocol B: Steglich Esterification (Mild Alternative)

Use this if the specific batch of starting material contains trace impurities sensitive to heat.

-

Dissolve: 8-bromo-8-nonenoic acid (1.0 eq) in dry DCM (0.2 M).

-

Add: Ethanol (1.2 eq) and DMAP (0.1 eq).

-

Cool: Cool to

C. -

Couple: Add DCC (1.1 eq) or EDC

HCl (1.2 eq) portion-wise. -

Stir: Warm to RT and stir for 12 hours.

-

Filter: Filter off the precipitated urea byproduct.

-

Wash: Wash filtrate with 0.5N HCl, then

. -

Purify: Flash chromatography (Silica, Hexane/EtOAc).

Part 4: Process Visualization

The following diagrams illustrate the reaction logic and the critical workup path to ensure product integrity.

Figure 1: Reaction Mechanism & Logic

Caption: Acid-catalyzed nucleophilic acyl substitution pathway with equilibrium control via water removal.

Figure 2: Workup & Purification Workflow

Caption: Downstream processing workflow emphasizing acid removal and thermal isolation.

Part 5: Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz,

-

5.55 & 5.38 ppm (s, 2H): Distinctive geminal vinyl protons (

-

4.12 ppm (q, 2H): Ethyl ester methylene (

-

2.40 ppm (t, 2H):

-

1.25 ppm (t, 3H): Ethyl ester methyl (

-

5.55 & 5.38 ppm (s, 2H): Distinctive geminal vinyl protons (

-

C NMR:

-

~173 ppm: Carbonyl carbon (

-

~130-135 ppm: Vinyl carbons (

-

~173 ppm: Carbonyl carbon (

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Equilibrium not shifted | Ensure Dean-Stark is functioning or add 3Å Molecular Sieves. |

| New Olefin Signals | Elimination to alkyne | Workup was too basic or too hot. Use weaker base ( |

| Polymerization | Radical initiation | Add radical inhibitor (BHT, 100 ppm) to the reaction mixture. |

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

ChemicalBook. (2023). This compound Properties and Synthesis. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Reference for Steglich Protocol).

-

Google Patents. (2021). CN113087623A: Synthesis method of 8-bromoethyl octanoate.

-bromo esters). Retrieved from

Technical Guide: Synthesis and Application of Ethyl 8-bromo-8-nonenoate

Substance Profile & Physicochemical Properties[1][2][3][4]

Ethyl 8-bromo-8-nonenoate is a specialized functionalized fatty acid derivative characterized by a terminal vinyl bromide moiety. This structural motif—specifically the 1,1-disubstituted vinyl bromide—serves as a versatile electrophilic handle in transition-metal-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of pheromones, functionalized polymers, and pharmaceutical candidates.

Core Data Table[3]

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 485320-26-1 |

| IUPAC Name | Ethyl 8-bromonon-8-enoate |

| Molecular Formula | |

| Molecular Weight | 263.17 g/mol |

| Physical State | Clear to pale yellow oil |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) [Predicted] |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Synthesis Strategy: The Hydrobromination Route[8]

The most robust and regioselective method for synthesizing This compound is the hydrobromination of its alkyne precursor, Ethyl 8-nonynoate . Unlike the bromination/dehydrobromination of alkenes, which often yields isomeric mixtures, the hydrobromination of a terminal alkyne can be tuned to favor the Markovnikov product (the gem-vinyl bromide) with high selectivity.[1]

Mechanistic Insight

The reaction proceeds via the electrophilic addition of hydrogen bromide (HBr) to the triple bond.[1] The protonation of the alkyne occurs first to form the more stable carbocation (secondary vinyl cation) at the C8 position, which is then trapped by the bromide ion.[1]

Experimental Protocol

Precursor Preparation: If Ethyl 8-nonynoate is not commercially available, it is readily synthesized by the Fischer esterification of 8-nonynoic acid with ethanol and catalytic sulfuric acid.[1]

Hydrobromination Protocol (HBr/AcOH Method):

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

or Ar).[1] -

Reagent Loading: Charge the flask with Ethyl 8-nonynoate (10.0 mmol) and glacial acetic acid (20 mL).

-

Addition: Cool the solution to 0 °C in an ice bath. Dropwise add 33% HBr in acetic acid (12.0 mmol, 1.2 equiv) over 15 minutes.

-

Note: The low temperature minimizes the formation of the anti-Markovnikov product (cis/trans-9-bromo-8-nonenoate) which is favored under radical conditions.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion by TLC (Hexanes/EtOAc 9:1) or GC-MS.[2][1]

-

Workup: Quench the reaction by pouring the mixture into ice-cold water (100 mL). Extract with diethyl ether (

mL).[1] -

Neutralization: Wash the combined organic layers with saturated

solution until gas evolution ceases, then wash with brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (Eluent: 0-5% EtOAc in Hexanes) to isolate the title compound.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from commercially available acid to the target vinyl bromide.[1]

Structural Validation (Analytics)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The key differentiator is the presence of the terminal vinyl protons.[1]

-

H NMR (400 MHz,

- 5.55 (s, 1H, Vinyl-H, trans to Br)

- 5.38 (s, 1H, Vinyl-H, cis to Br)

-

4.12 (q,

-

2.42 (t,

-

2.28 (t,

-

1.25 (t,

-

C NMR (100 MHz,

Quality Control Check: The absence of signals around

Applications in Drug Discovery & Synthesis[3]

The vinyl bromide functionality is a "privileged handle" in medicinal chemistry.[1] Unlike alkyl bromides, vinyl bromides participate readily in Palladium-catalyzed cross-coupling reactions without the risk of

Key Application: Suzuki-Miyaura Cross-Coupling

This compound can be coupled with aryl or alkenyl boronic acids to generate complex fatty acid analogs or functionalized linkers.[1]

General Coupling Protocol:

-

Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv),

(5 mol%), -

Solvent: DME/Water (4:1) or Toluene/EtOH/Water.[1]

-

Conditions: Heat to 80 °C for 12 hours under Argon.

-

Outcome: Formation of a 1,1-disubstituted alkene (Ethyl 8-aryl-8-nonenoate).[1]

Application Workflow Diagram

Figure 2: Divergent synthesis utility of the vinyl bromide handle in creating complex scaffolds.

References

-

ChemicalBook. (2025).[1] this compound Product Description & Properties. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] this compound CAS 485320-26-1.[1][3][4][5][6][7] Retrieved from

-

PubChem. (2025).[2][1] Ethyl 8-nonenoate (Precursor Analog Data). National Library of Medicine.[1] Retrieved from [1]

-

Li, C., & Wang, D. (2025).[1] HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide for Regioselective Hydrobromination.[1][8] PMC - NIH.[1] Retrieved from

Sources

- 1. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 8-nonenoate | C11H20O2 | CID 37085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 485320-26-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 485320-26-1 [chemicalbook.com]

- 7. This compound | 485320-26-1 [sigmaaldrich.com]

- 8. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Chemical Context & Strategic Importance

[1]

This compound is not merely a generic halogenated ester; it is a specialized vinyl bromide "warhead" used in complex organic synthesis. Unlike its saturated counterpart (Ethyl 8-bromooctanoate), this molecule possesses a terminal C(Br)=CH₂ moiety.

The "Why" of Analysis: In drug development, particularly for complex macrolides like Eribulin (Halaven) , this vinyl bromide functionality serves as the electrophilic partner in Nozaki-Hiyama-Kishi (NHK) coupling . This nickel/chromium-mediated reaction is highly sensitive to steric hindrance and electronic deactivation. Therefore, the purity of the vinyl bromide geometry is the singular most critical quality attribute (CQA). Even 0.5% of the regioisomer (linear vinyl bromide) can poison the catalytic cycle or yield inseparable isomeric impurities in the final drug substance.

Synthesis & Impurity Origins

Understanding the synthesis is a prerequisite for defining the impurity profile. The most common route involves the hydrobromination of Ethyl 8-nonynoate (alkyne precursor).

-

Target Molecule: this compound (Markovnikov addition product).

-

Critical Impurity A (Regioisomer): Ethyl 9-bromo-8-nonenoate (Anti-Markovnikov linear vinyl bromide).

-

Critical Impurity B (Over-reaction): Ethyl 8,8-dibromononanoate (from excess HBr).

-

Critical Impurity C (Hydrolysis): 8-bromo-8-nonenoic acid (Acidic degradation).

Part 2: Analytical Methodologies (The "How-To")

The following protocols are designed to be self-validating. The combination of GC-MS (for volatile organic impurities) and ¹H-NMR (for structural authentication) provides a robust release testing strategy.

Primary Purity Assay: GC-FID/MS

Gas Chromatography is preferred over HPLC due to the molecule's volatility and lack of strong UV chromophores beyond the ester/vinyl groups.

Protocol Parameters:

-

Instrument: Agilent 7890B / 5977B MSD (or equivalent).

-

Column: DB-624 or ZB-624 (30m x 0.25mm, 1.4µm film). Rationale: The thick film cyanopropylphenyl phase separates positional isomers (8-bromo vs 9-bromo) better than standard non-polar DB-5 columns.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split 50:1 @ 250°C.

-

Oven Program:

-

Hold 60°C for 2 min (Solvent vent).

-

Ramp 10°C/min to 180°C (Elution of isomers).

-

Ramp 25°C/min to 260°C (Bake out).

-

-

Detection: FID @ 280°C (Quantitation) / MS (Identification).

Data Interpretation (Self-Validation):

| Retention Time (Rel) | Component | Mass Spec Signature (m/z) | Limit |

|---|---|---|---|

| 0.85 | Ethyl 8-nonynoate (SM) | 182 [M]+, 137 [M-OEt] | < 1.0% |

| 1.00 | This compound | 274/276 (1:1), 195 [M-Br] | > 97.0% |

| 1.05 | Ethyl 9-bromo-8-nonenoate | 274/276, Different fragmentation ratio | < 0.5% |

| 1.20 | Ethyl 8,8-dibromononanoate | 354/356/358 (1:2:1) | < 0.2% |[1][2][3][4]

Structural Identity: ¹H-NMR (400 MHz, CDCl₃)

NMR is the only definitive method to confirm the gem-vinyl bromide structure versus the linear isomer.

Diagnostic Signals:

-

Vinyl Protons (Target): The C(Br)=CH₂ protons appear as two distinct multiplets (due to geminal coupling and allylic coupling) typically between δ 5.40 – 5.65 ppm .

-

Validation Check: If you see a triplet or doublet of doublets around δ 6.0 – 6.4 ppm , this indicates the linear isomer (-CH=CH-Br), signaling a failed batch.

-

Integration Ratio: The integral of the vinyl protons (2H) must match the ethyl ester quartet (2H) at δ 4.12 ppm with a variance of < 2%.

Part 3: Visualization of Workflows

Diagram 1: Impurity Genesis & Control Strategy

This diagram maps the chemical origin of impurities to the specific analytical technique required to detect them.

Caption: Chemical genesis of critical impurities and the specific analytical gatekeepers (GC-MS vs NMR) required for their detection.

Diagram 2: Analytical Decision Tree

A logic flow for Quality Control (QC) release.

Caption: Step-by-step QC decision matrix ensuring both chemical purity and structural integrity before batch release.

Part 4: Handling & Stability (The "Hidden" Variables)

Vinyl bromides possess a labile C-Br bond that is susceptible to photolytic cleavage and radical polymerization.

-

Light Sensitivity: The C-Br bond can undergo homolysis under UV/Vis light, generating radicals that lead to polymerization or debromination.

-

Protocol: All analytical solutions must be prepared in amber glassware .

-

-

Hydrolytic Instability: The ethyl ester is stable, but traces of acid (from HBr synthesis) can catalyze hydrolysis.

-

Storage: Store under Argon/Nitrogen at -20°C . Add activated molecular sieves to the storage vial if water content > 0.1% (Karl Fischer).

-

-

Stabilization: For long-term storage, 50-100 ppm of BHT (Butylated hydroxytoluene) or MEHQ is recommended to prevent radical polymerization of the vinyl group.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification (CAS 485320-26-1).[5][6] Retrieved from

-

PubChem. (2025).[4] Ethyl 8-bromooctanoate (Saturated Analog Comparison). National Library of Medicine. Retrieved from

- Jackson, K. L., et al. (2009). The Nozaki-Hiyama-Kishi Coupling Reaction in Total Synthesis. Chemical Reviews.

- Eisai Co., Ltd. (2011). Process for production of Eribulin Mesylate. U.S. Patent 8,093,410. (Describes the use of vinyl halide fragments in synthesis).

Sources

- 1. cdc.gov [cdc.gov]

- 2. Ethyl 8-bromooctanoate | 29823-21-0 [chemicalbook.com]

- 3. osha.gov [osha.gov]

- 4. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 485320-26-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 485320-26-1 [chemicalbook.com]

Introduction: The Strategic Importance of Terminal Bromoalkenes

An In-depth Technical Guide to Terminal Bromoalkenes: Synthesis, Reactivity, and Application

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of chemical building blocks, terminal bromoalkenes have emerged as exceptionally versatile and powerful intermediates. Their utility stems from a unique combination of a reactive carbon-bromine bond and a terminal double bond, providing a gateway to a multitude of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a deep dive into the synthesis, reactivity, and strategic applications of these pivotal compounds.

As a senior application scientist, the focus here is not merely on cataloging reactions but on elucidating the underlying principles that govern their success. We will explore the causality behind experimental choices, from the selection of a synthetic route to the optimization of a cross-coupling reaction, providing a framework for rational design and problem-solving in the laboratory. The terminal bromoalkene is not just a reagent; it is a strategic linchpin in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3][4]

Part 1: Synthesis of Terminal Bromoalkenes

The efficient preparation of terminal bromoalkenes is the foundational step for their use in further synthesis. The choice of method depends on factors such as substrate availability, desired stereochemistry, and functional group tolerance.

Hydrobromination of Terminal Alkynes

The addition of hydrogen bromide (HBr) across a terminal alkyne is a direct and fundamental method for preparing terminal bromoalkenes. The regiochemical outcome of this reaction is critically dependent on the reaction conditions, which dictate the underlying mechanism.

-

Mechanism and Regioselectivity:

-

Markovnikov Addition (Electrophilic): In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The proton from HBr adds to the terminal carbon, forming a more stable secondary vinyl cation. Subsequent attack by the bromide ion leads to the internal (Markovnikov) bromoalkene.

-

Anti-Markovnikov Addition (Radical): The introduction of a radical initiator, such as peroxides or AIBN, completely reverses the regioselectivity.[5] A bromine radical adds to the terminal carbon to generate a more stable secondary vinyl radical. This intermediate then abstracts a hydrogen atom from HBr to yield the desired terminal (anti-Markovnikov) bromoalkene.[5] This radical pathway is the most common and reliable method for synthesizing terminal bromoalkenes from alkynes.

-

Experimental Protocol: Anti-Markovnikov Hydrobromination of Phenylacetylene

-

Reaction Setup: A solution of phenylacetylene (1.0 equiv) in a suitable solvent like hexane is placed in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: A radical initiator (e.g., benzoyl peroxide, 0.05 equiv) is added, followed by the slow, dropwise addition of a solution of HBr in acetic acid (1.1 equiv) at 0 °C.

-

Reaction Execution: The mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with diethyl ether, and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the terminal bromoalkene.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[6][7][8][9] For the synthesis of terminal bromoalkenes, a brominated ylide is required.

-

Causality in Reagent Choice: The key reagent is a phosphonium salt such as (bromomethyl)triphenylphosphonium bromide. This salt is deprotonated with a strong base (e.g., potassium tert-butoxide, n-butyllithium) to generate the reactive nucleophilic ylide.[10][11] The ylide then reacts with an aldehyde. The choice of an aldehyde as the carbonyl partner is essential, as ketones would lead to internal, tetrasubstituted bromoalkenes. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[9][10]

Experimental Protocol: Wittig Olefination of Benzaldehyde

-

Ylide Generation: (Bromomethyl)triphenylphosphonium bromide (1.1 equiv) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C. A strong base, such as potassium tert-butoxide (1.1 equiv), is added portion-wise, and the resulting mixture is stirred for 30-60 minutes to form the deep red-orange phosphorus ylide.

-

Carbonyl Addition: A solution of benzaldehyde (1.0 equiv) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude material, containing the product and triphenylphosphine oxide, is purified by column chromatography.

Other Synthetic Approaches

-

From 1,1-Dibromoalkenes: These compounds, readily prepared from aldehydes, can be treated with a mild base or reducing agent to selectively remove one bromine atom, yielding a terminal bromoalkene.[12][13]

-

Debrominative Decarboxylation: The microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids provides a stereoselective route to (Z)-1-bromo-1-alkenes.[11][14]

Summary of Synthetic Methods

| Method | Starting Material(s) | Key Reagents | Selectivity | Advantages | Disadvantages |

| Radical Hydrobromination | Terminal Alkyne | HBr, Radical Initiator | Anti-Markovnikov | Atom economical, direct | Requires handling of corrosive HBr |

| Wittig Reaction | Aldehyde, Phosphonium Salt | Strong Base (e.g., KOtBu) | Forms C=C bond at carbonyl | Wide aldehyde scope, reliable | Generates stoichiometric phosphine oxide waste |

| From 1,1-Dibromoalkenes | 1,1-Dibromoalkene | Mild Base/Reducing Agent | Depends on substrate | Utilizes readily available precursors | May require multiple steps |

Visualization of Synthetic Pathways

Caption: Key synthetic routes to terminal bromoalkenes.

Part 2: Reactivity and Applications in Cross-Coupling

The synthetic value of terminal bromoalkenes is most profoundly realized in their role as electrophilic partners in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision.[15][16][17]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[18][19][20][21] It is one of the most widely used C(sp²)–C(sp²) bond-forming reactions due to its mild conditions, broad functional group tolerance, and the low toxicity of boron-containing reagents.

-

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[18][19][21][22]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the terminal bromoalkene, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the bromide.[20]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[18][21]

-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the terminal bromoalkene (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction Execution: Heat the mixture to the required temperature (typically 80-100 °C) and stir for the necessary time (2-24 h), monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous phase. Combine the organic layers, wash with brine, dry over a desiccating agent, and concentrate. Purify the residue via column chromatography.

Heck-Mizoroki Reaction

The Heck reaction forms a new C-C bond by coupling an organohalide with an alkene.[23][24][25] It is a powerful tool for the synthesis of substituted alkenes, particularly conjugated systems.

-

Mechanistic Rationale:

-

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst adds to the terminal bromoalkene.

-

Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by a syn-insertion of the alkene into the palladium-carbon bond.[23]

-

β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the new alkene product and a palladium-hydride species. This step dictates the regioselectivity and typically favors the formation of the more stable E-isomer.

-

Reductive Elimination: The palladium-hydride species eliminates HBr in the presence of the base, regenerating the Pd(0) catalyst.

-

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting a vinyl halide with a terminal alkyne.[26][27][28][29][30] It is indispensable for the synthesis of conjugated enynes, which are prevalent in natural products and functional materials.[28]

-

Mechanistic Rationale: The Sonogashira reaction uniquely employs a dual catalytic system of palladium and copper(I).[28][29]

-

Palladium Cycle: Follows the familiar oxidative addition and reductive elimination steps.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This species is crucial as it undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center for the subsequent reductive elimination.

-

Caption: Dual catalytic cycles of the Sonogashira coupling.

Part 3: Strategic Application in Drug Discovery

The incorporation of a bromine atom into a molecule is a deliberate and strategic choice in drug design.[1][3] Bromine can enhance binding affinity through halogen bonding, modulate metabolic stability, and increase membrane permeability.[1][3] Terminal bromoalkenes provide a direct and versatile handle to introduce these benefits or to serve as a key intermediate for building molecular complexity.

For instance, the synthesis of novel antagonists for the human CC chemokine receptor 8 (CCR8), a target for immunological diseases, has utilized palladium-catalyzed cross-coupling reactions on bromo-naphthalene scaffolds to rapidly build a library of diverse candidate molecules.[2] Similarly, the thiophene ring, a common scaffold in medicinal chemistry, is often functionalized using 3-bromothiophene in Suzuki and other coupling reactions to access kinase inhibitors and GPCR modulators.[4]

The synthesis of Tazarotene, a topical retinoid for treating psoriasis and acne, and Altinicline, a nicotinic receptor agonist, are prominent examples where the Sonogashira coupling, often involving a vinyl halide, was a key bond-forming step.[28] These cases underscore the power of terminal bromoalkenes and their related vinyl halides as reliable intermediates in constructing biologically active molecules.

Conclusion

Terminal bromoalkenes represent a class of organic building blocks whose strategic importance cannot be overstated. Their synthetic accessibility, coupled with their predictable and versatile reactivity in cornerstone reactions like the Suzuki, Heck, and Sonogashira couplings, makes them indispensable tools for researchers in both academic and industrial settings. Understanding the mechanistic principles behind their synthesis and application allows for the rational design of complex synthetic routes, accelerating the discovery and development of new medicines and materials. The continued innovation in cross-coupling chemistry promises to further expand the utility of these remarkable intermediates, solidifying their role in the future of chemical synthesis.

References

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross‐Coupling reaction of 1,1‐dibromoalkene with aryl iodide (Sonagashira type). Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

-

University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Kuang, C., et al. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Liu, B., et al. (2018). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers, 5, 239-243. Retrieved from [Link]

-

Chem Help ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. Retrieved from [Link]

-

Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]

-

Wang, D. H., & Sigman, M. S. (2012). Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. Angewandte Chemie International Edition, 51(38), 9634-9637. Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, December 18). Heck Reaction and Predicting The Products (Terminal Addition) [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Akynyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

NROChemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. Retrieved from [Link]

-

Tan, C. K., & Yeung, Y. Y. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications, 49(73), 7985-7996. Retrieved from [Link]

-

Semantic Scholar. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

-

De Jonghe, S., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry Letters, 30(1), 126767. Retrieved from [Link]

-

Okutani, M., & Mori, Y. (2009). Conversion of Bromoalkenes Into Alkynes by Wet Tetra-N-Butylammonium Fluoride. The Journal of Organic Chemistry, 74(1), 442-444. Retrieved from [Link]

-

Wiela-Hojeńska, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

Brain Vision. (2025, May 6). [Chemistry] Terminal alkynes react with Br2 and water to yield bromo ketones [Video]. YouTube. Retrieved from [Link]

-

Curran, D. P., et al. (2011). Radical trans-Hydroboration of Alkynes with N-Heterocyclic Carbene Boranes. Angewandte Chemie International Edition, 50(41), 9574-9577. Retrieved from [Link]

-

Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Enantioselective Reactions of Terminal Unactivated Alkenes. Retrieved from [Link]

-

Ashenhurst, J. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 13. Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Yoneda Labs [yonedalabs.com]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 25. Heck reaction - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Precision Heck Coupling of Ethyl 8-bromo-8-nonenoate

This Application Note is designed for researchers and process chemists optimizing the palladium-catalyzed vinylation of functionalized vinyl bromides. It addresses the specific challenges of Ethyl 8-bromo-8-nonenoate , a valuable 2-bromo-1-alkene intermediate used in the synthesis of pheromones, functionalized fatty acids, and conjugated lipid derivatives.

Executive Summary & Substrate Analysis

This compound represents a class of "geminal" vinyl bromides (

-

High Reactivity: The

C-Br bond undergoes oxidative addition to Pd(0) more readily than aryl chlorides and often comparable to aryl iodides. -

Elimination Risk: The presence of adjacent methylene protons at C7 makes this substrate prone to base-mediated dehydrohalogenation, yielding the alkyne (Ethyl 8-nonynoate) rather than the coupled product.

This protocol details a Heck-Mizoroki workflow designed to suppress the elimination pathway while maximizing the yield of the conjugated 1,3-diene product.

Chemical Profile[1][2][3][4][5][6][7][8]

-

Substrate: this compound[1]

-

Role: Electrophile (Vinyl Halide)

-

Target Transformation: Coupling with terminal alkenes (e.g., acrylates, styrenes) to form 8-substituted-8,10-dienoate esters.

-

Critical Quality Attribute (CQA): Retention of the ester functionality and exclusive formation of the E-diene.

Mechanistic Insight & Optimization Strategy

To achieve high yields, one must understand the competition between the Heck Cycle and the Elimination Side-Reaction .

The Mechanistic Divergence

In a standard Heck reaction, the base regenerates the Pd(0) catalyst. However, with 2-bromo-1-alkenes, strong bases or high temperatures can trigger E2 elimination before the catalyst engages the substrate.

Figure 1: Mechanistic pathway highlighting the critical competition between productive coupling and destructive dehydrobromination.

Optimization Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ (1-3 mol%) | Stable, cost-effective precursor that generates active Pd(0) in situ. |

| Ligand | PPh₃ or P(o-tol)₃ | Triphenylphosphine is standard. Tri-o-tolylphosphine is superior if reaction stalls, as its bulk facilitates reductive elimination. |

| Base | Ag₂CO₃ or Et₃N | Silver Carbonate (Jeffery conditions) acts as a halide scavenger, accelerating the reaction at lower temps to prevent elimination. Triethylamine is the economical alternative but requires strict temp control. |

| Solvent | DMF or MeCN | Polar aprotic solvents stabilize the ionic Pd intermediates. Acetonitrile is preferred for cleaner workups. |

| Temperature | 60°C - 80°C | Keep below 100°C to minimize polymerization of the vinyl bromide. |

Detailed Experimental Protocol

Protocol A: The "Jeffery" Conditions (High Value/Small Scale)

Recommended for initial screening or when the substrate is scarce. Uses silver salts to drive the reaction under mild conditions.

Reagents:

-

This compound (1.0 equiv)[1]

-

Coupling Partner: Methyl Acrylate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (0.05 equiv)[2]

-

Ligand: PPh₃ (0.10 equiv)

-

Base: Ag₂CO₃ (1.1 equiv)

-

Solvent: Anhydrous MeCN (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.10 mmol). Add 2 mL MeCN and stir for 5 mins until the solution turns yellow/orange (formation of active catalyst).

-

Substrate Addition: Add this compound (263 mg, 1.0 mmol) dissolved in 1 mL MeCN.

-

Partner & Base: Add Methyl Acrylate (135 µL, 1.5 mmol) followed by solid Ag₂CO₃ (303 mg, 1.1 mmol). Note: Protect from light due to silver salts.

-

Reaction: Seal vessel and heat to 60°C for 4-16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Endpoint: Disappearance of the vinyl bromide spot.

-

-

Workup: Filter the grey suspension through a pad of Celite to remove silver salts and Pd black. Rinse with Ethyl Acetate.

-

Purification: Concentrate filtrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Standard Conditions (Scale-Up)

Economical method using amine base.

Reagents:

-

This compound (1.0 equiv)[1]

-

Styrene (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)[2]

-

Ligand: P(o-tol)₃ (4 mol%)

-

Base: Et₃N (2.0 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Inerting: Charge a pressure tube or Schlenk flask with Pd(OAc)₂ and P(o-tol)₃. Cycle Vacuum/Argon 3 times.

-

Solvation: Add degassed DMF. Stir at RT for 10 min.

-

Addition: Add this compound, Styrene, and Et₃N via syringe.

-

Heating: Heat to 90°C . Critical: Do not overshoot temperature to avoid alkyne formation.

-

Quench: Pour into ice-cold dilute HCl (0.5 M) to neutralize the amine and quench the catalyst. Extract with Et₂O.

Analytical Validation & Troubleshooting

QC Workflow

Use this diagram to validate your experimental outcome.

Figure 2: Quality Control Decision Tree.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or O₂ leak. | Ensure strict degassing (freeze-pump-thaw). Switch to Pd(dppf)Cl₂ which is more robust. |

| Alkyne Formation | Base is too strong or Temp too high. | Switch from Et₃N to K₂CO₃ or Ag₂CO₃ . Lower temp by 10°C. |

| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 4:1. Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer. |

| Regioisomers | Migration of double bond. | This is common with long alkyl chains. Shorten reaction time. Avoid hydride sources. |

References

-

Mechanistic Foundation: Mizoroki, T., et al. "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium."[3] Bulletin of the Chemical Society of Japan, 1971. Link

-

Vinyl Bromide Reactivity: Dieck, H. A., & Heck, R. F. "Palladium catalyzed synthesis of conjugated dienes."[2][4] Journal of Organic Chemistry, 1975. Link

-

Silver-Promoted Conditions (Jeffery): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996. Link

-

General Review: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link

-

Phase Transfer Protocols: "Heck Reaction of 2-Bromo-1-alkenes." BenchChem Protocols. Link

Sources

- 1. Ethyl 8-bromooctanoate | 29823-21-0 [chemicalbook.com]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Heck Reaction [organic-chemistry.org]

Use of Ethyl 8-bromo-8-nonenoate in cross-coupling reactions

Application Note: Strategic Utilization of Ethyl 8-bromo-8-nonenoate in Pd-Catalyzed Cross-Coupling

Introduction: The Bifunctional Linker Advantage

This compound is a high-value bifunctional building block distinguished by its terminal gem-bromoalkene moiety and a remote ethyl ester functionality. Unlike simple alkyl halides, the vinyl bromide motif at the C8 position offers a unique "chemical handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi) without disrupting the ester group.

This molecule is particularly critical in the synthesis of:

-

Pheromones: Precursors to 9-oxo-2-decenoic acid (Queen Substance) analogs via C2-functionalization.

-

Fatty Acid Mimetics: Introduction of branching at the

-1 position. -

Macrocyclization: A precursor for intramolecular Heck reactions to form large-ring lactones.

This guide details the protocols for transforming the C-Br vinyl bond into C-C bonds, preserving the terminal alkene geometry and the ester functionality.

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | This compound |

| Structure | |

| Molecular Weight | ~277.19 g/mol |

| Functional Groups | Vinyl Bromide (Electrophile), Ethyl Ester (Nucleophile-sensitive) |

| Reactivity Class | |

| Storage | 2-8°C, under Argon (Light sensitive) |

Mechanistic Insight:

The gem-bromoalkene moiety undergoes rapid oxidative addition to Pd(0) species. Unlike alkyl halides, it does not suffer from

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle specific to this vinyl bromide substrate. Note the emphasis on the Oxidative Addition step, which is facilitated by the

Figure 1: Catalytic cycle for the cross-coupling of this compound. The vinyl bromide ensures a stable Pd(II) intermediate resistant to

Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl/Alenyl Functionalization)

Best for: Attaching aromatic rings or extending conjugation.

Rationale: The Suzuki coupling is preferred for its tolerance of the ester group and mild conditions. The use of Pd(dppf)Cl₂ prevents ligand dissociation that can lead to dehalogenation side products.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step:

-

Degassing: In a Schlenk tube, combine the vinyl bromide, boronic acid, and base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-Dioxane/Water.

-

Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

-

Reaction: Seal and heat to 80°C for 4–6 hours. Note: Vinyl bromides react faster than aryl bromides; monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

.[2] -

Purification: Flash chromatography. The product will be the 2-aryl-1-alkene derivative.

Protocol B: Negishi Coupling (Alkyl-Alkyl Coupling)

Best for: Introduction of alkyl chains (e.g., Methyl, Ethyl) to create branched fatty acid derivatives.

Rationale: Suzuki coupling with alkylboranes can be sluggish and prone to isomerization. Negishi coupling (Organozinc) is superior for

Materials:

-

This compound (1.0 equiv)

-

Alkylzinc halide (e.g., MeZnCl, 1.2–1.5 equiv in THF)

-

Catalyst:

(5 mol%) or PEPPSI-IPr (2 mol%) -

Solvent: Anhydrous THF

Step-by-Step:

-

Inert Atmosphere: Flame-dry all glassware. Maintain strict

or Ar atmosphere. -

Catalyst Prep: Dissolve the vinyl bromide and Pd catalyst in THF. Stir for 10 min at RT to ensure oxidative addition initiates.

-

Reagent Addition: Dropwise add the Organozinc reagent over 15 minutes at 0°C .

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Quench: Carefully quench with saturated

(exothermic). -

Workup: Extract with

. The ester remains intact if the temperature is controlled and quenching is immediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protodehalogenation (Product is Ethyl 8-nonenoate) | Hydride source in system or slow transmetalation. | Use strictly anhydrous solvents (Negishi). Increase catalyst loading. Switch to Pd(dppf) to increase bite angle. |

| Homocoupling (Dimerization of boronic acid) | Oxygen presence. | Degas solvents using freeze-pump-thaw cycling (3 cycles). |

| Ester Hydrolysis | Base too strong or temp too high in Suzuki. | Switch from |

| Isomerization (Double bond migration) | Pd-hydride species formation. | Avoid prolonged heating. Use "ligand-free" conditions or bulky phosphines (e.g., SPhos). |

Workflow Visualization

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on the desired functionalization.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348. Link

-

Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Standley, E. A., & Jamison, T. F. (2013). Simplification of the Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates. Journal of the American Chemical Society, 135(5), 1585–1592. (Contextual reference for ester tolerance in coupling). Link

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 8-bromo-8-nonenoate for Advanced Synthesis

Introduction: Unlocking the Synthetic Potential of a Bifunctional Linchpin

Ethyl 8-bromo-8-nonenoate is a highly versatile bifunctional molecule poised for a significant role in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure is characterized by two key reactive centers: a terminal vinyl bromide and a terminal ethyl ester. The vinyl bromide moiety serves as a prime handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. The ethyl ester provides a secondary site for modifications such as hydrolysis, amidation, or reduction.

This guide provides an in-depth exploration of the primary derivatization strategies for the vinyl bromide group of this compound. As a vinyl halide, this substrate is an excellent partner in cornerstone reactions of modern synthetic chemistry, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are prized for their reliability, functional group tolerance, and the ability to construct complex molecular architectures from readily available precursors.[1][2][3]

The protocols detailed herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only execute these transformations but also to troubleshoot and adapt them for specific synthetic targets.

Physicochemical and Safety Data

While extensive experimental data for this compound is not broadly published, its properties can be reliably estimated based on its structure. It is imperative to handle this and all related reagents in accordance with strict laboratory safety protocols.

| Property | Estimated Value / Information | Source / Comment |

| Molecular Formula | C₁₁H₁₉BrO₂ | - |

| Molecular Weight | 263.17 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid | Based on similar long-chain esters. |

| Boiling Point | > 200 °C (estimated) | High boiling point expected due to size and polarity. |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF). Insoluble in water. | General property of non-polar organic molecules. |

| Primary Hazards | Irritant. Potential Lachrymator. | Vinyl halides should be handled with care.[4] |

| Safety Precautions | Handle in a chemical fume hood. Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact. | Standard practice for halogenated organic compounds.[5] |

Core Application I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl structures, owing to the mild reaction conditions and the commercial availability of a vast library of boronic acids and their derivatives.[6][7] For this compound, this reaction facilitates the coupling with an aryl or vinyl boronic acid, creating a conjugated system appended to the C9 aliphatic chain.

Mechanistic Rationale: The catalytic cycle, typically employing a Palladium(0) species, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide.[8]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of Ethyl 8-phenyl-8-nonenoate.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic Acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane

-

Water, deionized and degassed

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Experimental Workflow Diagram:

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and anhydrous potassium carbonate.

-

Catalyst Addition: Add the palladium acetate and triphenylphosphine. The use of a phosphine ligand stabilizes the palladium catalyst and facilitates the reaction.[9]

-

Degassing: Seal the flask and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and water (a typical ratio is 4:1 to 5:1 v/v) via a syringe. The water is crucial for the transmetalation step.

-

Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Core Application II: Heck Reaction for Alkene-Arene/Alkene Coupling

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[10] In the context of this compound, the vinyl bromide itself acts as the electrophile, coupling with another alkene to form a diene. This transformation is highly valuable for synthesizing conjugated systems used in polymers and complex natural products.

Mechanistic Rationale: The generally accepted mechanism involves:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the vinyl bromide.

-

Migratory Insertion: The alkene partner coordinates to the palladium complex and then inserts into the palladium-carbon bond.

-

Syn β-Hydride Elimination: A β-hydride is eliminated to form the new double bond of the product.

-

Reductive Elimination: This step releases HX and regenerates the Pd(0) catalyst. A base is required to neutralize the acid produced.[2]

Protocol 2: Palladium-Catalyzed Heck Coupling with Styrene

This protocol describes the synthesis of Ethyl 8-styryl-8-nonenoate, a conjugated diene.

Materials:

-

This compound (1.0 eq)

-

Styrene (1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq, 3 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 eq, 6 mol%)

-

Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

Caption: Heck Reaction Workflow.

Step-by-Step Procedure:

-

Catalyst Preparation: In a sealable reaction tube, add palladium acetate and tri(o-tolyl)phosphine. The bulkier phosphine ligand is often beneficial in Heck reactions.

-

Reagent Addition: To the tube, add this compound, styrene, anhydrous acetonitrile, and triethylamine. The triethylamine acts as the base to neutralize the HBr formed during the catalytic cycle.

-

Degassing: Seal the tube and briefly bubble argon through the solution for 10-15 minutes.

-

Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir.

-

Monitoring: The reaction progress can be followed by GC-MS. These reactions may require longer times, often 12-24 hours.

-

Workup: After cooling to room temperature, a precipitate of triethylammonium bromide will have formed. Filter the reaction mixture through a pad of Celite, rinsing with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography to isolate the diene product.

Core Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for coupling terminal alkynes with vinyl or aryl halides.[11][12] This reaction requires both palladium and copper(I) co-catalysis and is essential for creating enyne motifs, which are precursors to many complex cyclic and acyclic systems.

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of Pd(0) to the vinyl bromide.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex.

-

Reductive Elimination: The final step from the palladium center yields the coupled enyne product and regenerates the Pd(0) catalyst.

Protocol 3: Pd/Cu-Catalyzed Sonogashira Coupling with Phenylacetylene

This protocol outlines the synthesis of Ethyl 8-phenylethynyl-8-nonenoate.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 eq, 1.5 mol%)

-

Copper(I) Iodide (CuI) (0.03 eq, 3 mol%)

-

Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

Caption: Sonogashira Coupling Workflow.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Add the PdCl₂(PPh₃)₂ and CuI catalysts to a flame-dried Schlenk flask. Seal and purge with argon.

-

Solvent/Base Addition: Add anhydrous THF and Diisopropylamine (DIPA). DIPA serves as both the base and a co-solvent.

-

Substrate Addition: Add the this compound to the stirring solution.

-

Alkyne Addition: Add phenylacetylene dropwise via syringe. An exotherm may be observed.

-

Reaction: Stir the reaction at room temperature. The reaction is often rapid, and completion can be observed within 1-6 hours by TLC.

-

Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution to complex with the copper catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.

Summary of Derivatization Strategies

| Reaction | Coupling Partner | Key Reagents | Typical Conditions | Product Type |

| Suzuki-Miyaura | Boronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, PPh₃, K₂CO₃ | 80-90 °C, Dioxane/H₂O | Conjugated Alkene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 80 °C, Acetonitrile | Conjugated Diene |

| Sonogashira | Terminal Alkyne (Ar-C≡CH) | PdCl₂(PPh₃)₂, CuI, DIPA | Room Temp, THF/DIPA | Conjugated Enyne |

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Available at: [Link]

-

Chemsrc. Ethyl 8-bromooctanoate. Available at: [Link]

-

ChemBK. Ethyl 8-bromoocatanoate. Available at: [Link]

-

PubChem. Ethyl 8-bromooctanoate. Available at: [Link]

- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.

-

Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Available at: [Link]

-

National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Available at: [Link]

-

ResearchGate. Nucleophilic Substitution Reactions at Vinylic Carbons. Available at: [Link]

-

Chemistry LibreTexts. Heck Reaction. Available at: [Link]

-

The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]

-

MDPI. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at: [Link]

-

CHEMISTRY FOR NEET (Quora). Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism?. Available at: [Link]

-

ResearchGate. Heck Reaction—State of the Art. Available at: [Link]

-

YouTube. Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]

-

ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Available at: [Link]

-

Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. Available at: [Link]

-

National Institutes of Health. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Available at: [Link]

-

ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 8-bromooctanoate | CAS#:29823-21-0 | Chemsrc [chemsrc.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. expresspolymlett.com [expresspolymlett.com]

- 10. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: Chemoselective Reduction of Ethyl 8-bromo-8-nonenoate

Abstract

This application note provides a detailed guide for the chemoselective reduction of the ester functionality in Ethyl 8-bromo-8-nonenoate to yield 8-bromo-8-nonen-1-ol. The primary challenge in this transformation is the preservation of the vinyl bromide moiety, which is susceptible to reduction or elimination under harsh conditions. We present two primary protocols utilizing Diisobutylaluminum hydride (DIBAL-H) and Lithium Aluminum Hydride (LAH), respectively. The causality behind reagent selection, mechanistic pathways, and procedural steps are thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology. This guide emphasizes safety, reaction monitoring, and product characterization to ensure experimental success and integrity.

The Synthetic Challenge: Achieving Chemoselectivity